(-)-Bicifadine
説明
Historical Context and Development of (-)-Bicifadine as a Research Compound
The development of this compound originated at American Cyanamid, where it was first identified as a potential analgesic drug candidate. wikipedia.org Following the acquisition of American Cyanamid by Wyeth, the compound was licensed to DOV Pharmaceutical in 1998 for further development. wikipedia.org DOV Pharmaceutical advanced this compound through numerous clinical trials, investigating its efficacy in various pain models. sec.gov
The compound was positioned as a non-narcotic, non-NSAID analgesic, which suggested a mechanism distinct from opioids and nonsteroidal anti-inflammatory drugs. wikipedia.orgmedkoo.com Preclinical studies demonstrated its antinociceptive properties in a wide range of pain models, including acute, persistent, and chronic pain. nih.govnih.gov This led to a series of clinical trials throughout the 2000s. Phase II and III trials were conducted to assess its effectiveness in managing moderate to severe pain following dental surgery and bunionectomy, as well as in chronic conditions like low back pain. sec.govclockss.org For instance, a Phase II trial for post-surgical dental pain showed that this compound produced a statistically significant, dose-related reduction in pain compared to a placebo. sec.gov
Despite some positive early-phase results, a pivotal Phase III clinical trial for chronic low back pain did not meet its primary endpoints, leading to a halt in its development for this indication by DOV Pharmaceutical. wikipedia.orgclockss.org In 2007, the rights to this compound were licensed to XTL Biopharmaceuticals. wikipedia.org XTL conducted a Phase IIb trial for pain associated with diabetic neuropathy, which also failed to meet its objectives in 2008. wikipedia.org The development agreement was subsequently terminated in 2010. wikipedia.org In the same year, DOV Pharmaceutical was acquired by Euthymics Bioscience. wikipedia.org
Overview of its Pharmacological Classification as a Monoamine Transporter Inhibitor
This compound is pharmacologically classified as a monoamine transporter inhibitor. wikipedia.orgmedkoo.combiocat.com Its primary mechanism of action is the inhibition of the reuptake of several key monoamine neurotransmitters in the brain. drugbank.comnih.gov Specifically, it functions as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), often referred to as a "triple reuptake inhibitor". wikipedia.orgbiocat.comsemanticscholar.org
Detailed research findings have quantified the inhibitory activity of this compound at each of the monoamine transporters.
| Transporter | IC₅₀ (nM) |
| Norepinephrine (B1679862) Transporter (NET) | 55 |
| Serotonin (B10506) Transporter (SERT) | 117 |
| Dopamine (B1211576) Transporter (DAT) | 910 |
| Data sourced from Tocris Bioscience. tocris.com |
This data confirms that this compound is a potent inhibitor of the norepinephrine transporter, with significant but lesser activity at the serotonin transporter and considerably lower potency at the dopamine transporter. tocris.com
Structure
2D Structure
3D Structure
特性
CAS番号 |
83213-67-6 |
|---|---|
分子式 |
C12H15N |
分子量 |
173.25 g/mol |
IUPAC名 |
(1S,5R)-1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C12H15N/c1-9-2-4-10(5-3-9)12-6-11(12)7-13-8-12/h2-5,11,13H,6-8H2,1H3/t11-,12+/m0/s1 |
InChIキー |
OFYVIGTWSQPCLF-NWDGAFQWSA-N |
異性体SMILES |
CC1=CC=C(C=C1)[C@]23C[C@H]2CNC3 |
正規SMILES |
CC1=CC=C(C=C1)C23CC2CNC3 |
製品の起源 |
United States |
Synthetic Methodologies and Stereochemical Control
Asymmetric Synthesis Approaches to (-)-Bicifadine
The synthesis of the specific enantiomer, this compound, necessitates asymmetric approaches that control the formation of its chiral centers.
Expedient and Atom-Economical Syntheses of 1-Aryl-3-Azabicyclo[3.1.0]hexanes
Researchers have developed expedient and atom-economical methods for synthesizing 1-aryl-3-azabicyclo[3.1.0]hexanes, the structural family to which Bicifadine (B1205413) belongs. researchgate.netnih.govmolaid.comacs.org A notable approach involves a single-stage process that proceeds without the need to isolate intermediates, enhancing efficiency. researchgate.netnih.govacs.org This strategy is centered on the coupling of an appropriately substituted arylacetonitrile with a chiral halohydrin. acs.org The resulting hydroxyl nitrile intermediate can then be reduced and cyclized to form the final bicyclic amine. acs.org This methodology has been successfully applied to the synthesis of (+)-Bicifadine and its analogue, DOV21947. researchgate.netnih.govmolaid.comacs.orgfigshare.com
Stereocontrolled Cyclopropane (B1198618) Formation
A critical step in the synthesis of Bicifadine is the stereocontrolled formation of the trisubstituted cyclopropane ring. researchgate.netnih.gov This has been achieved through an intramolecular cyclopropanation. One successful strategy involves the ring-opening of propylene (B89431) oxides with a 4-chlorobenzyl cyanide anion, followed by tosylation and a subsequent SN2-type ring-closing reaction. mdpi.com This method allows for the production of key cyclopropane carbonitrile precursors with high optical purity. researchgate.netmdpi.com The stereoselectivity of this cyclization is crucial for obtaining the desired diastereomer of the final product. acs.org
Role of Nitrile Anion Aggregation State in Stereocontrol
A deep mechanistic understanding of the epoxy nitrile coupling reaction has revealed that the aggregation state of the nitrile anion plays a pivotal role in controlling the stereochemical outcome. researchgate.netnih.govunl.pt By manipulating the nitrile anion aggregation state through the choice of counter metal ion and solvent, researchers can control the reaction pathway to produce the desired trisubstituted cyclopropane with high enantiomeric excess (ee) and yield. researchgate.netnih.govacs.org This level of control is fundamental to achieving an efficient asymmetric synthesis. researchgate.netnih.govunl.pt
Synthesis of Enantiomerically Pure Bicifadine Analogues
The development of synthetic methods for this compound has also enabled the creation of a series of enantiomerically pure analogues. uio.nouio.nobibsok.no A four-step asymmetric synthesis has been developed to produce various analogues with modifications to the aromatic group, achieving high enantiomeric excess for all synthesized compounds. uio.nouio.no This "first generation asymmetric synthesis" often starts with an enantiomerically pure starting material, ensuring the final product retains the desired stereochemistry, provided no racemization or epimerization occurs during the synthetic sequence. uio.no
One-Pot Synthetic Strategies for Bicifadine and Related Azabicyclo[n.1.0]alkane Frameworks
In the quest for synthetic efficiency, one-pot strategies have emerged as powerful tools. A one-pot method for Knoevenagel condensation followed by a Corey-Chaykovsky cyclopropanation has been developed to produce diastereomerically pure aryl cyclopropylnitriles. researchgate.netacs.org While this initially produces a racemic mixture, it provides a concise, two-step synthesis of (±)-bicifadine. researchgate.net Another novel and efficient one-pot method involves the CuBr₂-mediated oxidative cyclization of carbanions. nih.gov This ketenimine-based approach provides straightforward access to the biologically important 3-azabicyclo[n.1.0]alkane frameworks under mild conditions and has been used to synthesize key intermediates for amitifadine (B1667122) and bicifadine. nih.govscience.govscience.govinsc.in
Synthesis of Stable Isotope-Labeled Bicifadine for Research
For metabolic and pharmacokinetic studies, stable isotope-labeled versions of Bicifadine are essential. symeres.com A synthesis for deuterium-labeled bicifadine has been developed. researchgate.net Commercially available starting materials containing stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are often used. symeres.com These labeled compounds, such as Bicifadine-[d5] Hydrochloride, are crucial for use as internal standards in quantitative analysis and for elucidating metabolic pathways. symeres.com
Pharmacological Mechanisms and Neurotransmitter Modulation
Inhibition of Monoamine Transporter Systems
(-)-Bicifadine functions as an inhibitor of the transport proteins responsible for the reuptake of norepinephrine (B1679862), serotonin (B10506), and dopamine (B1211576). wikipedia.org By blocking these transporters, it effectively increases the concentration and prolongs the action of these monoamines in the synapse. drugbank.com
This compound demonstrates potent antagonist activity at the norepinephrine transporter (NET). tocris.comrndsystems.com In vitro studies using recombinant human transporters have shown that it inhibits norepinephrine uptake with high affinity. nih.gov Research indicates an IC₅₀ value of 55 nM for its inhibition of the noradrenaline transporter, highlighting it as the transporter for which bicifadine (B1205413) has the highest potency. tocris.comrndsystems.com
The compound also acts as an antagonist at the serotonin transporter (SERT). drugbank.com Its inhibitory activity at SERT is significant, though less potent than its action on NET. nih.govpsychiatryinvestigation.org In vitro assays have determined the IC₅₀ value for bicifadine at the 5-HT (serotonin) transporter to be 117 nM. tocris.comrndsystems.com
This compound exhibits inhibitory effects on the dopamine transporter (DAT), although with lower potency compared to its effects on NET and SERT. wikipedia.orgpsychiatryinvestigation.org This interaction is a key component of its broader pharmacological profile. psychiatry-psychopharmacology.com The measured IC₅₀ value for its antagonist activity at the dopamine transporter is 910 nM. tocris.comrndsystems.com
The inhibitory activity of this compound at monoamine transporters shows a clear selectivity profile. Based on in vitro inhibition of neurotransmitter uptake by recombinant human transporters, the relative potency is greatest for the norepinephrine transporter, followed by the serotonin transporter, and then the dopamine transporter (NET > SERT > DAT). nih.govresearchgate.net This corresponds to an approximate potency ratio of 1:2:17 for norepinephrine to serotonin to dopamine, respectively. nih.govpsychiatryinvestigation.org
| Transporter | IC₅₀ (nM) | Relative Potency Ratio |
|---|---|---|
| Norepinephrine Transporter (NET) | 55 | 1 |
| Serotonin Transporter (SERT) | 117 | ~2 |
| Dopamine Transporter (DAT) | 910 | ~17 |
Neurotransmitter Extracellular Level Modulation (e.g., Microdialysis Studies)
The functional activity of this compound as a monoamine reuptake inhibitor has been directly demonstrated through in vivo microdialysis studies in rats. nih.govresearchgate.net This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals. frontiersin.org Administration of bicifadine was shown to significantly increase the extrasynaptic concentrations of multiple monoamines. Specifically, studies observed increased levels of norepinephrine and serotonin in the prefrontal cortex, elevated norepinephrine in the locus coeruleus, and a rise in dopamine levels in the striatum. nih.govresearchgate.net These findings provide direct evidence that bicifadine's inhibition of monoamine transporters leads to a functional increase in extracellular neurotransmitter levels in the brain. nih.gov
Effects on Dopamine Levels in Specific Brain Regions (e.g., Nucleus Accumbens, Striatum)
This compound has been shown to modulate dopamine levels in the brain, a key neurotransmitter in reward, motivation, and motor control. Microdialysis studies in freely moving rats have demonstrated that administration of this compound leads to an increase in extracellular dopamine levels in the striatum nih.gov. The striatum is a critical component of the motor and reward systems.
While direct evidence from microdialysis studies on the effect of this compound on dopamine levels in the nucleus accumbens is not extensively detailed in the available research, its role as a dopamine reuptake inhibitor suggests a likely increase in dopaminergic neurotransmission in this region as well. The nucleus accumbens is a central hub in the brain's reward circuitry.
The inhibitory activity of this compound at the dopamine transporter (DAT) is less potent compared to its effects on norepinephrine and serotonin transporters nih.govnih.govnih.gov.
| Transporter | IC50 (nM) |
|---|---|
| Norepinephrine Transporter (NET) | 55 |
| Serotonin Transporter (SERT) | 117 |
| Dopamine Transporter (DAT) | 910 |
Effects on Serotonin Levels in Specific Brain Regions (e.g., Nucleus Accumbens, Striatum)
In addition to its effects on dopamine, this compound also modulates the serotonergic system by inhibiting the reuptake of serotonin. In vivo microdialysis studies have confirmed that this compound administration increases extrasynaptic serotonin levels in the prefrontal cortex nih.gov. The prefrontal cortex is a brain region heavily involved in cognition, emotional regulation, and pain processing.
Specific quantitative data on the effects of this compound on serotonin levels within the nucleus accumbens and the striatum are not extensively detailed in the currently available scientific literature. However, given its inhibitory action on the serotonin transporter (SERT), it is plausible that this compound would also elevate extracellular serotonin concentrations in these regions.
Interplay with Dopamine D2 Receptor Antagonists in Pharmacological Effects
The analgesic effects of this compound appear to be, at least in part, mediated by the activation of dopaminergic pathways. Research has shown a significant interaction between this compound and dopamine D2 receptor antagonists. Specifically, the administration of the D2 receptor antagonist (-)-sulpiride has been found to reduce the antinociceptive effects of this compound in models of neuropathic pain nih.gov.
Absence of Opiate Receptor Agonism and Anti-inflammatory Activity
A key distinguishing feature of this compound is its lack of direct interaction with opioid receptors umich.edu. Preclinical studies have consistently shown that this compound does not act as an agonist at any of the major opiate receptor subtypes (mu, delta, or kappa). This is a significant characteristic, as it suggests a lower potential for the development of tolerance and dependence typically associated with opioid analgesics.
Furthermore, this compound does not possess anti-inflammatory activity umich.edu. In vitro assays have demonstrated that it does not inhibit prostaglandin synthetase, a key enzyme in the inflammatory cascade. This differentiates this compound from nonsteroidal anti-inflammatory drugs (NSAIDs) and indicates that its analgesic effects are not mediated by the reduction of inflammation at the site of tissue injury.
N-Methyl-D-Aspartate (NMDA) Antagonism
In addition to its primary action as a monoamine reuptake inhibitor, this compound also exhibits properties of an N-Methyl-D-Aspartate (NMDA) receptor antagonist umich.edu. The NMDA receptor is a glutamate receptor and ion channel protein found in nerve cells that is critical for synaptic plasticity and memory function. However, overactivation of NMDA receptors is implicated in excitotoxicity and the development of central sensitization, a key mechanism in the pathogenesis of chronic pain.
The antagonistic action of this compound at the NMDA receptor may contribute to its analgesic properties by attenuating the processes of central sensitization and reducing the hyperexcitability of neurons in pain pathways. The precise binding site and the functional consequences of this compound's interaction with the NMDA receptor complex are areas of ongoing investigation.
Structure Activity Relationship Sar Studies of Bicifadine Analogues
Elucidation of Key Structural Features for Monoamine Transporter Inhibition
The core structure of bicifadine (B1205413), 1-phenyl-3-azabicyclo[3.1.0]hexane, possesses distinct features that are fundamental to its activity as a monoamine transporter inhibitor. Research has shown that the biological activity of bicifadine is stereospecific, with the (+)-enantiomer, which has a 1R,5S absolute configuration, being the active form. scispace.comuio.no This specific three-dimensional arrangement is critical for its interaction with the binding sites on the transporters.
Bicifadine is characterized as a broad-spectrum monoamine transporter inhibitor, primarily inhibiting the reuptake of serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE), with a weaker effect on the dopamine (B1211576) (DA) transporter. medkoo.com In vitro studies with recombinant human monoamine transporters have established a relative potency ratio for norepinephrine to serotonin to dopamine of approximately 1:2:17. researchgate.netpsychiatryinvestigation.org This indicates that the unaltered bicifadine scaffold has an inherent, albeit differential, affinity for all three major monoamine transporters.
Key structural components responsible for this activity include the rigid bicyclo[3.1.0]hexane framework, the secondary amine within the azabicycle, and the attached aromatic (phenyl) ring. uio.no Modifications to the nitrogen atom have demonstrated the importance of the secondary amine; for instance, the N-methyl analogue of bicifadine retained significant analgesic potency, whereas analogues with larger N-substituents such as N-allyl, N-(cyclopropylmethyl), and N-(n-hexyl) were found to be inactive. scispace.com This suggests that steric bulk at the nitrogen position is a critical determinant of biological activity.
Impact of Aromatic Substituents on Potency and Selectivity
The substituent on the aromatic ring of the bicifadine scaffold has a profound impact on both the potency and the selectivity of the analogues towards the serotonin, norepinephrine, and dopamine transporters. uio.no The original compound, bicifadine, is 1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane, and early studies indicated that para-substituted compounds on the phenyl ring generally exhibited the greatest potency. scispace.com
Structure-activity relationship studies have systematically explored how different aromatic substitutions alter the pharmacological profile. A pivotal finding was the development of DOV 216,303, a bicifadine analogue with a 3,4-dichloro substitution on the phenyl ring instead of the 4-methyl group. uio.no This modification significantly enhances the compound's affinity for the dopamine transporter, converting it from a serotonin-norepinephrine reuptake inhibitor (SNRI) into a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), also known as a triple reuptake inhibitor. uio.no
Further research has shown that replacing the phenyl ring with other aromatic systems can also fine-tune the compound's selectivity. For example, an analogue featuring a 2-thienyl group in place of the phenyl ring was identified as a potent and selective norepinephrine reuptake inhibitor. nih.gov These findings underscore the critical role of the aromatic moiety in dictating the interaction of bicifadine analogues with the distinct binding pockets of the monoamine transporters.
| Analogue | Aromatic Substituent | Notable Pharmacological Profile | Reference |
|---|---|---|---|
| (-)-Bicifadine | 4-methylphenyl | SNRI profile (NE/SERT inhibitor with weak DAT activity) | medkoo.compsychiatryinvestigation.org |
| DOV 216,303 | 3,4-dichlorophenyl | SNDRI (Triple Reuptake Inhibitor) profile | uio.no |
| S-6j | 2-thienyl | Norepinephrine-selective inhibitor | nih.gov |
| Analogue 26 | p-ethoxyphenyl | Showed analgesic potency | scispace.com |
Design and Synthesis of Novel Bicifadine Analogues for Enhanced Activity
Building on the foundational SAR insights, researchers have actively designed and synthesized novel bicifadine analogues to achieve enhanced or more specific activities. These efforts have often targeted the development of triple reuptake inhibitors, which are of significant interest for their potential therapeutic applications. psychiatryinvestigation.org
One notable synthetic endeavor involved a four-step asymmetric synthesis that successfully produced a series of enantiomerically pure bicifadine analogues. uio.no The primary goal of this work was to generate a library of compounds for further biological testing, aiming to discover new inhibitors with selective, dual, or triple affinity for the monoamine transporters. uio.no This strategic approach allows for a more detailed exploration of the SAR and the potential to identify candidates with optimized pharmacological profiles.
Pharmaceutical development programs have also yielded potent triple reuptake inhibitors derived from the azabicyclohexane scaffold of bicifadine. Compounds such as DOV 216,303, DOV 21,947, and DOV 102,677 were developed to effectively block all three human monoamine transporters with clinically relevant potency. psychiatryinvestigation.org These developments highlight the success of rational drug design, where specific structural modifications, such as the introduction of dichloro-substituents on the phenyl ring, were used to enhance dopamine transporter inhibition and achieve a desired triple reuptake inhibitor profile. uio.nopsychiatryinvestigation.org
Comparison of Bicifadine Scaffold with Other Dopamine Transporter Pharmacological Chaperones
Recent studies have identified a novel function for certain dopamine transporter (DAT) ligands as pharmacological chaperones. These small molecules can rescue misfolded DAT proteins, which is a pathogenic mechanism in conditions like Dopamine Transporter Deficiency Syndrome (DTDS). frontiersin.orgresearchgate.net The primary compounds identified with this activity are bupropion (B1668061) and ibogaine (B1199331). nih.govresearchgate.net
Interestingly, the bicifadine scaffold has also been evaluated in this context. Research indicates that bicifadine is as efficacious as bupropion in its ability to act as a pharmacological chaperone for DAT, suggesting it may represent another distinct chemical scaffold from which to develop such therapeutic agents. researchgate.netnih.gov
A structural comparison reveals significant differences between these three scaffolds.
Ibogaine is a complex, rigid polycyclic indole (B1671886) alkaloid. SAR studies of ibogaine have shown that its isoquinuclidine ring is a crucial feature for its chaperone efficacy. frontiersin.orgnih.gov
Bupropion is a more flexible aminoketone, and its secondary amine group has been identified as essential for its chaperone activity. frontiersin.orgnih.gov
Bicifadine possesses a rigid bicyclic core that is structurally simpler than ibogaine but more constrained than the flexible chain of bupropion. uio.nonih.gov
Despite these structural divergences, all three compounds are capable of promoting the maturation and surface expression of the DAT protein. nih.govnih.gov An important finding is that the efficacy of a compound as a pharmacological chaperone does not strongly correlate with its classical binding affinity or its potency as a dopamine uptake inhibitor. nih.gov This suggests that the mechanism of chaperone activity is distinct from that of reuptake inhibition and involves stabilizing a specific protein conformation that facilitates its proper trafficking from the endoplasmic reticulum. researchgate.netbiorxiv.org The bicifadine scaffold, therefore, provides a valuable, alternative structural template for the design of novel DAT pharmacological chaperones. researchgate.netnih.gov
| Compound Scaffold | Core Structure | Key Feature for Chaperone Activity | Reference |
|---|---|---|---|
| Bicifadine | 1-phenyl-3-azabicyclo[3.1.0]hexane | Efficacy comparable to bupropion; represents a distinct scaffold | researchgate.netnih.gov |
| Bupropion | Aminoketone | Secondary amine group | frontiersin.orgnih.gov |
| Ibogaine | Indole alkaloid (isoquinuclidine) | Isoquinuclidine substituent | frontiersin.orgnih.gov |
Preclinical Pharmacological Characterization in Animal Models
Antinociceptive Efficacy in Diverse Pain Models
In models of acute inflammatory pain, (-)-Bicifadine has shown potent activity. Specifically, it effectively suppressed pain responses in both the Randall-Selitto test, which measures sensitivity to mechanical pressure on an inflamed paw, and the kaolin-induced paw edema model, another established method for assessing acute inflammation. nih.govresearchgate.netmedkoo.com The compound's ability to mitigate pain in these models suggests a robust analgesic effect against acute inflammatory conditions. nih.govresearchgate.netmedkoo.com
This compound has also demonstrated efficacy in models of persistent visceral pain. In the phenyl-p-quinone-induced writhing test in mice, a screening model for visceral pain, this compound significantly reduced the number of abdominal contractions. researchgate.net Similarly, in the rat colonic distension model, which mimics visceral hypersensitivity, the compound was also effective in reducing abdominal contractile responses. nih.govresearchgate.netmedkoo.com
The compound has shown significant promise in preclinical models of chronic neuropathic pain, a condition often refractory to standard analgesics. In the spinal nerve ligation model in rats, this compound suppressed both mechanical and thermal hyperalgesia, as well as mechanical allodynia. nih.govresearchgate.net Furthermore, it reduced mechanical hyperalgesia in the streptozotocin-induced diabetic neuropathy model in rats. nih.govresearchgate.netscispace.com The antinociceptive effects of this compound in the spinal nerve ligation model were attenuated by the D2 receptor antagonist (-)-sulpiride, suggesting an important role for dopaminergic pathways in its antihyperalgesic action. nih.govresearchgate.net
| Neuropathic Pain Model | Effect of this compound | Key Findings |
| Spinal Nerve Ligation (Rat) | Suppression of mechanical and thermal hyperalgesia, and mechanical allodynia | Effects reduced by D2 receptor antagonist (-)-sulpiride |
| Streptozotocin-Induced Diabetic Neuropathy (Rat) | Reduction of mechanical hyperalgesia | Demonstrates efficacy in a metabolic neuropathy model |
A key feature of this compound's preclinical profile is its potent and complete efficacy in both phases of the formalin test in both rats and mice. nih.govresearchgate.netmedkoo.com The first phase of the test reflects acute nociceptive pain, while the second phase is associated with inflammatory pain mechanisms. The ability of this compound to be effective in both phases distinguishes it from many other transport inhibitors and suggests a broad-spectrum analgesic action. nih.govresearchgate.netmedkoo.com
| Formalin Test Phase | Type of Pain | Efficacy of this compound |
| Phase 1 (0-5 min) | Acute Nociceptive | Potent and completely efficacious |
| Phase 2 (15-60 min) | Inflammatory | Potent and completely efficacious |
Evaluation of Central Nervous System Behavioral Effects
The central nervous system effects of this compound have been evaluated in rodent models to understand its subjective effects and abuse potential. In drug discrimination studies, rats were trained to distinguish cocaine from saline. While cocaine, d-amphetamine, and bupropion (B1668061) fully substituted for the cocaine training dose, this compound did not produce full cocaine-like discriminative stimulus effects. nih.gov It produced a maximum of 80% cocaine-lever selection, but the doses that achieved this also significantly suppressed response rates. nih.govresearchgate.net This profile suggests that the discriminative stimulus effects of this compound are similar but not identical to those of psychostimulants and more closely resemble those of antidepressants. nih.gov
Reinforcing Efficacy in Non-human Primate Self-administration Studies
The potential for abuse of this compound was assessed using intravenous self-administration studies in rhesus monkeys with a history of cocaine self-administration. nih.govpsychiatryinvestigation.org In these studies, the reinforcing effects of this compound were compared against saline, cocaine, d-amphetamine, and bupropion. nih.govpsychiatryinvestigation.org
Reinforcing effects for this compound were observed in only two of the four subjects tested. nih.govpsychiatryinvestigation.org In contrast, cocaine, d-amphetamine, and bupropion were found to serve as reinforcers in all four monkeys, maintaining self-administration at levels significantly above saline. nih.govpsychiatryinvestigation.org
To further evaluate its reinforcing strength, this compound was tested under a progressive ratio (PR) schedule of reinforcement. nih.gov In this paradigm, the number of responses required to receive an infusion of the drug is systematically increased. Under these conditions, no dose of this compound was able to maintain response levels to the same degree as cocaine, d-amphetamine, or bupropion. nih.govpsychiatryinvestigation.org These findings indicate that while this compound may possess some reinforcing properties, its efficacy in this regard is very low compared to established psychostimulants. nih.govwikipedia.org This low reinforcing efficacy is consistent with microdialysis data showing that this compound produces a smaller increase in dopamine (B1211576) levels in the nucleus accumbens compared to d-amphetamine. nih.gov
| Compound | Number of Subjects Showing Reinforcing Effects | Reinforcing Efficacy (Progressive Ratio) |
|---|---|---|
| This compound | 2 out of 4 nih.govpsychiatryinvestigation.org | Low nih.govpsychiatryinvestigation.org |
| Cocaine | 4 out of 4 nih.govpsychiatryinvestigation.org | High nih.govpsychiatryinvestigation.org |
| d-amphetamine | 4 out of 4 nih.govpsychiatryinvestigation.org | High nih.govpsychiatryinvestigation.org |
| Bupropion | 4 out of 4 nih.govpsychiatryinvestigation.org | High nih.govpsychiatryinvestigation.org |
Locomotor Activity Assessments (e.g., Open Field)
The open field test is a common method used to assess spontaneous locomotor activity in rodents. google.comwikipedia.orgnih.gov In preclinical evaluations, this compound was assessed for its effects on movement. Studies found that this compound does not induce hyperlocomotion in the open field test, distinguishing it from many psychostimulant substances that typically increase motor activity. psychiatryinvestigation.org
Exploratory Research into Other Preclinical Indications
Models of Alcohol Consumption
Exploratory preclinical research has examined the potential of monoamine reuptake inhibitors in addiction models. semanticscholar.orgresearchgate.net While direct studies on this compound in alcohol consumption models were not identified in the reviewed literature, research on a closely related triple reuptake inhibitor, DOV 102,677, has been conducted. semanticscholar.orgresearchgate.netscribd.com In one preclinical study, DOV 102,677 was shown to reduce voluntary alcohol consumption in ethanol-preferring rats. semanticscholar.orgresearchgate.net Notably, this reduction in alcohol intake did not affect the consumption of food or water. semanticscholar.orgresearchgate.net These findings led to the identification of DOV 102,677 as a potential development candidate for the treatment of alcohol abuse and alcoholism. mdpi.com
Models of Behavioral Despair (e.g., Forced Swim Test, Tail Suspension Test)
The forced swim test (FST) and tail suspension test (TST) are widely used rodent models to screen for potential antidepressant activity. researchgate.netyork.ac.uknih.gov A reduction in the duration of immobility in these tests is considered predictive of antidepressant efficacy. york.ac.uknih.gov
While published preclinical research on this compound has primarily focused on its analgesic properties, its utility as an antidepressant has been considered worthy of exploration. psychiatryinvestigation.org Studies on chemically related compounds from the same class of azabicyclohexanes have shown antidepressant-like effects in these models. psychiatryinvestigation.orgsemanticscholar.org For instance, the related compound Amitifadine (B1667122) (DOV 21,947) was found to reduce immobility in both the FST and TST. wikipedia.orgsemanticscholar.org Another related compound, DOV 102,677, also reduced immobility in the forced swim test. semanticscholar.org These antidepressant-like effects were observed in the absence of significant increases in general motor activity. wikipedia.org
| Compound | Forced Swim Test (FST) | Tail Suspension Test (TST) |
|---|---|---|
| Amitifadine (DOV 21,947) | Reduced Immobility semanticscholar.org | Reduced Immobility semanticscholar.org |
| DOV 102,677 | Reduced Immobility semanticscholar.org | Not Reported |
Metabolic Pathways and Biotransformation in Preclinical Systems
Identification of Primary Metabolites (e.g., M2, M3, M8, M9, M12)
In vitro and in vivo preclinical studies have identified several major metabolites of (-)-Bicifadine. nih.govnih.gov Two principal metabolic pathways have been elucidated across species. nih.gov One major pathway involves the oxidation of the methyl group to form a hydroxymethyl metabolite, designated as M2 . nih.gov This metabolite is further oxidized to a carboxylic acid metabolite, known as M3 . nih.gov
The second prominent pathway is an NADPH-independent oxidation at the C2 position of the pyrrolidine (B122466) ring, which results in the formation of a lactam metabolite, identified as M12 . nih.gov Further metabolism of these primary products leads to the formation of other metabolites, including the lactam acid (M9 ) and the acid metabolite (M3) along with its glucuronide conjugate. nih.govresearchgate.net In some preclinical models, minor metabolic pathways have also been observed, leading to the formation of carbamoyl-O-glucuronide, hydroxymethyl lactam, and carboxyl lactam. nih.gov
The major plasma metabolites identified in mice, rats, and monkeys include the lactam (M12), the lactam acid (M9), and the acid (M3) with its glucuronide conjugate. nih.govresearchgate.net The lactam acid (M9) has been identified as the major urinary metabolite in all these species. nih.gov
Table 1: Primary Metabolites of this compound in Preclinical Systems
| Metabolite ID | Name | Formation Pathway |
|---|---|---|
| M2 | Hydroxymethyl bicifadine (B1205413) | Oxidation of the methyl group |
| M3 | Carboxyl bicifadine | Oxidation of M2 |
| M12 | Bicifadine lactam metabolite | Oxidation at the C2 position of the pyrrolidine ring |
| M9 | Carboxyl bicifadine lactam | Further oxidation |
Enzymatic Biotransformation: Roles of Cytochrome P450 Isoforms (CYP2D6, CYP1A2, CYP2C19, CYP2E1)
The biotransformation of this compound is significantly mediated by the Cytochrome P450 (CYP) superfamily of enzymes. nih.govwikipedia.orgdynamed.com In vitro studies using human hepatic microsomes and cDNA-expressed human CYPs have pinpointed the specific isoforms involved. nih.gov
CYP2D6 has been identified as a primary enzyme responsible for the formation of the hydroxymethyl metabolite (M2). nih.govfda.govwikipedia.org The formation of M2 was significantly inhibited by quinidine, a specific inhibitor of CYP2D6, in human microsomes. nih.gov While CYP2D6 is a major contributor, its activity can vary considerably among individuals due to genetic polymorphisms. wikipedia.orghee.nhs.uk
CYP1A2 also contributes to the formation of M2, although to a lesser extent than CYP2D6, with studies showing CYP2D6 activity to be six-fold greater. nih.govdrugbank.com CYP1A2 is a key enzyme in the metabolism of various drugs and is primarily found in the liver. clarityxdna.comexamine.comnih.gov
The roles of CYP2C19 and CYP2E1 in the primary metabolism of this compound appear to be less significant compared to CYP2D6 and CYP1A2. medlineplus.govuniprot.orgdiasorin.comupjs.skhee.nhs.ukwikipedia.orgnih.govmdpi.com While these enzymes are involved in the metabolism of a wide range of xenobiotics, specific studies on their direct and substantial contribution to this compound's primary metabolic pathways are limited.
Contribution of Monoamine Oxidase Isoforms (MAO-A, MAO-B)
Monoamine oxidases (MAOs) play a crucial role in the metabolism of this compound, particularly in the formation of the lactam metabolite (M12). nih.govwikipedia.org These enzymes are vital for the inactivation of monoamine neurotransmitters. wikipedia.orgnih.gov
MAO-B has been identified as the primary enzyme responsible for the NADPH-independent oxidation of this compound to M12 in human hepatic microsomes and mitochondria. nih.govwikipedia.org The formation of M12 was almost completely inhibited by selegiline, a specific inhibitor of MAO-B. nih.gov
MAO-A also contributes to the formation of M12, but to a lesser extent than MAO-B. nih.govdrugbank.com Clorgyline, a specific inhibitor of MAO-A, was found to be less effective in inhibiting the formation of M12. nih.gov
Cross-Species Metabolic Comparisons in Preclinical Models
Comparative in vitro metabolism studies of this compound have been conducted using hepatic microsomes and hepatocytes from mice, rats, monkeys, and humans. nih.govmdpi.com These studies revealed that the two main metabolic pathways—oxidation of the methyl group to form M2 and M3, and the formation of the lactam metabolite M12—are conserved across all four species. nih.gov
The major urinary metabolite was consistently identified as the lactam acid (M9) across these preclinical species. nih.gov The similarity in metabolic profiles across species, including humans, has facilitated the use of allometric scaling to predict human pharmacokinetic parameters from preclinical data. researchgate.netthieme-connect.comnih.gov
Table 2: Enzymes Involved in this compound Metabolism
| Enzyme | Role in Metabolism | Key Metabolite Formed |
|---|---|---|
| CYP2D6 | Primary enzyme in the NADPH-dependent pathway | M2 (Hydroxymethyl bicifadine) |
| CYP1A2 | Contributes to the NADPH-dependent pathway | M2 (Hydroxymethyl bicifadine) |
| MAO-B | Primary enzyme in the NADPH-independent pathway | M12 (Bicifadine lactam metabolite) |
| MAO-A | Contributes to the NADPH-independent pathway | M12 (Bicifadine lactam metabolite) |
Computational and Theoretical Chemistry Studies
Molecular Dynamics Simulations of Bicifadine-Transporter Interactions
Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. In the context of (-)-Bicifadine, MD simulations can elucidate the dynamic interactions between the ligand and its target monoamine transporters (MATs), including the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). These simulations provide an atomic-level understanding of the binding process, conformational changes in the transporter, and the role of key amino acid residues in ligand recognition and binding stability.
The general process for such a simulation involves constructing a three-dimensional model of the transporter protein, often based on homology modeling using crystal structures of related proteins like the bacterial leucine transporter (LeuT). The transporter model is then embedded in a simulated lipid bilayer with solvent molecules to mimic the cellular environment. This compound is then "docked" into the putative binding site of the transporter.
During the simulation, the forces between all atoms are calculated, and Newton's laws of motion are used to predict their subsequent positions and velocities over very short time intervals. By running the simulation for a sufficient duration (nanoseconds to microseconds), it is possible to observe the stable binding pose of this compound within the transporter's binding pocket. Key interactions that are often analyzed include:
Salt bridges: The positively charged amine of Bicifadine (B1205413) is expected to form strong electrostatic interactions with negatively charged residues in the transporter, such as aspartate. For instance, in DAT, a key interaction is often observed with an aspartate residue in transmembrane helix 1 (e.g., Asp79).
Hydrogen bonds: The amine group and any other potential hydrogen bond donors or acceptors on the ligand can form hydrogen bonds with polar residues or the protein backbone within the binding site.
Hydrophobic interactions: The aromatic ring of Bicifadine likely engages in hydrophobic and van der Waals interactions with nonpolar residues in the transporter, contributing to binding affinity and selectivity.
By analyzing the trajectories of these simulations, researchers can understand how this compound stabilizes the transporter in a specific conformation, which is crucial for its inhibitory effect on neurotransmitter reuptake. These simulations can also shed light on the mechanisms that differentiate its affinity for DAT, NET, and SERT.
Prediction of Binding Selectivity and Polypharmacological Profiles
Polypharmacology, the ability of a drug to interact with multiple targets, is a key aspect of the therapeutic profile of many drugs, including this compound, which acts as a triple reuptake inhibitor. Computational methods are instrumental in predicting the polypharmacological profile and binding selectivity of a compound.
One common approach is the use of Bayesian modeling . This statistical method can build predictive models based on a large dataset of known ligand-target interactions. For a given set of molecular descriptors (physicochemical properties and structural fingerprints) of a compound, the Bayesian model calculates the probability of it being active at a range of biological targets. This allows for an in silico screening of a compound like this compound against a wide panel of receptors, transporters, and enzymes to predict its primary targets as well as potential off-target interactions. This is crucial for anticipating potential side effects and for identifying opportunities for drug repositioning.
These predictive models are valuable for guiding the design of new analogs of this compound with improved selectivity or a desired polypharmacological profile. For example, if a more NET-selective compound is desired, the models can help identify the structural modifications to this compound that are most likely to increase its affinity for NET while reducing its affinity for DAT and SERT.
Analysis of "Warm Spots" and Residue Energy Contributions in Transporter Binding
The analysis of these energy contributions allows for the identification of "hot spots" and "warm spots" within the binding pocket:
"Hot spots" are residues that make a very large contribution to the binding energy (e.g., an absolute energy contribution of ≥ 1.5 kcal/mol). These are typically critical for the primary binding of the ligand.
"Warm spots" are residues with a significant but smaller energetic contribution (e.g., between 0.5 and 1.5 kcal/mol). These residues are often important for fine-tuning the binding affinity and for determining selectivity between different transporter subtypes.
Studies on other triple reuptake inhibitors have shown that while some "hot spot" residues are conserved across DAT, NET, and SERT, the "warm spot" residues can be more variable. These non-conserved "warm spots" are often responsible for the differences in binding affinity and selectivity of a ligand for the three transporters. For example, specific phenylalanine or valine residues in SERT might be replaced by other amino acids in DAT or NET, leading to subtle changes in the binding pocket that can be exploited for designing more selective inhibitors.
By applying these analyses to the interaction of this compound with the monoamine transporters, it would be possible to create a detailed energy map of its binding site. This information is invaluable for the rational design of new drugs with tailored polypharmacological profiles.
Table 1: Key Residues in Monoamine Transporters and their Potential Role in Bicifadine Binding This table is a representative example based on studies of similar monoamine transporter inhibitors and does not represent direct experimental data for Bicifadine.
| Transporter | Key Residue (Example) | Potential Interaction with Bicifadine | Classification |
| DAT | Asp79 | Salt bridge with the protonated amine | Hot Spot |
| Ser149 | Hydrogen bonding | Warm Spot | |
| Val328 | Hydrophobic interaction | Warm Spot | |
| NET | Phe72 | Aromatic/hydrophobic interaction | Hot Spot |
| Phe317 | Aromatic/hydrophobic interaction | Warm Spot | |
| Val325 | Hydrophobic interaction | Warm Spot | |
| SERT | Asp98 | Salt bridge with the protonated amine | Hot Spot |
| Phe335 | Aromatic/hydrophobic interaction | Warm Spot | |
| Val343 | Hydrophobic interaction | Warm Spot |
Crystal Structure Prediction and Conformational Polymorphism of Bicifadine Salts
The solid-state properties of a pharmaceutical compound are critical for its stability, solubility, and manufacturability. Computational methods for crystal structure prediction (CSP) can be used to explore the possible crystal packing arrangements and predict the most stable polymorphic forms of a compound.
For bicifadine hydrochloride, it is known that it can exist in at least two different crystalline forms, known as polymorphs, which are referred to as Form A and Form B. google.com These polymorphs have the same chemical composition but differ in their crystal lattice structure. This difference in crystal packing can lead to different physicochemical properties.
Polymorph Form A: This is often the form that is first produced through known synthetic methods.
Polymorph Form B: This form has been found to be more thermodynamically stable than Form A. google.com It does not readily convert to other polymorphic forms when subjected to mechanical stress like grinding or milling, which is a desirable property for pharmaceutical manufacturing. google.com
CSP methods can predict the existence of these polymorphs by searching for the most energetically favorable crystal structures. This is typically done by generating a large number of hypothetical crystal packings and then using computational chemistry methods (like density functional theory) to calculate their relative lattice energies. The results of these predictions can then be compared with experimental data from techniques such as:
X-ray Powder Diffraction (XRPD): Each polymorph will produce a unique diffraction pattern, which serves as a fingerprint for that crystal form.
Infrared (IR) Spectroscopy: The different intermolecular interactions in each polymorph can lead to subtle shifts in the vibrational frequencies of the molecule, which can be detected by IR spectroscopy.
Differential Scanning Calorimetry (DSC): This technique can be used to determine the melting points and thermodynamic stability relationships between different polymorphs.
The ability to predict and characterize the polymorphic forms of bicifadine hydrochloride is crucial for ensuring the quality and consistency of the drug substance.
Table 2: Known Polymorphic Forms of Bicifadine Hydrochloride
| Polymorph | Key Characteristics |
| Form A | The initially produced crystalline form. |
| Form B | More thermodynamically stable than Form A; does not undergo polymorph conversion upon grinding or milling. google.com |
Advanced Analytical Methodologies in Bicifadine Research
Spectroscopic and Chromatographic Techniques for Compound Characterization
Spectroscopic and chromatographic techniques are the cornerstones of chemical analysis in pharmaceutical science. Spectroscopy, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), is used to elucidate the molecular structure and confirm the identity of Bicifadine (B1205413). Chromatography, particularly High-Performance Liquid Chromatography (HPLC), is indispensable for separating the compound from impurities and its enantiomer.
High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity and, crucially, the enantiomeric excess of chiral compounds like (-)-Bicifadine. heraldopenaccess.us The determination of enantiomeric excess is vital because different enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. wvu.edu
The process typically involves a chiral stationary phase (CSP) within the HPLC column that interacts differently with each enantiomer, leading to their separation. nih.gov Alternatively, a chiral derivatizing agent can be used to convert the enantiomers into diastereomers, which can then be separated on a standard achiral column. nih.gov The choice of column, mobile phase, and detector is optimized to achieve baseline separation of the enantiomers, allowing for accurate quantification. rsc.org Detectors commonly coupled with HPLC for this purpose include UV/Visible, Circular Dichroism (CD), Optical Rotation (OR), and Mass Spectrometry (MS) detectors, with MS being favored for its high sensitivity and tolerance of impurities. heraldopenaccess.us A validated HPLC method provides data on linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ), ensuring the method is reliable for routine quality control. researchgate.net
| Parameter | Description | Typical Specification / Example |
|---|---|---|
| Stationary Phase (Column) | The chiral environment that enables separation of enantiomers. | Chiralpak® ID; Chirobiotic™ V2; Protein-based columns (e.g., AGP) rsc.orgresearchgate.net |
| Mobile Phase | The solvent that carries the sample through the column. Its composition is optimized for resolution. | Mixtures of organic solvents (e.g., acetonitrile, methanol) and aqueous buffers (e.g., ammonium (B1175870) acetate) researchgate.net |
| Flow Rate | The speed at which the mobile phase moves through the column. | 0.8 - 1.5 mL/min researchgate.netnih.gov |
| Detector | The component that measures the analyte as it elutes from the column. | UV/Visible Spectrophotometer (e.g., at 210-220 nm); MS/MS researchgate.netresearchgate.netdergipark.org.tr |
| Resolution (R) | A quantitative measure of the degree of separation between two peaks. | R > 2.0 is generally considered baseline separation researchgate.net |
Innovative Analytical Methods for Pharmaceutical Research
The field of pharmaceutical analysis is continually evolving, with new techniques offering greater sensitivity, specificity, and speed. nih.gov These innovations are critical for solving complex analytical challenges, from precise structural elucidation to understanding drug distribution in biological systems.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the elemental composition of Bicifadine and its metabolites, significantly enhancing confidence in their identification. azolifesciences.com Another advanced technique is Electron Activated Dissociation (EAD), a newer ion activation method in mass spectrometry. EAD provides complementary fragmentation patterns to traditional Collision-Induced Dissociation (CID), which is particularly useful for distinguishing between isomers and elucidating complex molecular structures. vu.nl For visualizing how a compound is distributed within a biological sample, Mass Spectrometry Imaging (MSI) has emerged as a powerful tool, capable of mapping the spatial arrangement of drugs and their metabolites in tissue sections without the need for labels.
| Technique | Principle | Application in Bicifadine Research |
|---|---|---|
| High-Resolution Mass Spectrometry (HRMS) | Measures mass-to-charge ratio with very high accuracy, allowing for the determination of elemental formulas. azolifesciences.com | Unambiguous confirmation of the chemical formula of Bicifadine, its impurities, and metabolites. |
| Electron Activated Dissociation (EAD) | A mass spectrometry fragmentation technique that provides unique cleavage patterns, offering detailed structural information. vu.nl | Detailed structural elucidation of metabolites, especially for differentiating between positional isomers. |
| Mass Spectrometry Imaging (MSI) | A technique that visualizes the spatial distribution of molecules by measuring their mass-to-charge ratios across a surface. | Mapping the distribution of this compound and its key metabolites in preclinical tissue samples to understand pharmacokinetics. |
Methodologies for Metabolite Identification and Quantification in Preclinical Samples
Understanding the metabolic fate of a drug is a crucial aspect of preclinical research, as metabolites can contribute to both the efficacy and toxicity of a therapeutic agent. nih.gov The identification and quantification of this compound metabolites in preclinical samples, such as plasma and urine, rely on a combination of radiolabeling and advanced chromatography.
In studies of Bicifadine, a common approach involves the use of radiolabeled [¹⁴C]Bicifadine. researchgate.netdoi.org Preclinical models are administered the labeled compound, and biological samples (plasma, urine, feces) are collected at various time points. doi.org These samples are then processed, typically involving extraction with a solvent like acetonitrile, to isolate the drug and its metabolites. doi.org
The primary analytical tool for separating and quantifying the parent drug and its metabolites from the biological matrix is HPLC coupled with radiochemical detection and tandem mass spectrometry (LC-MS/MS). researchgate.net The HPLC separates the different compounds, while the radiochemical detector tracks all drug-related material. The MS/MS system then provides structural information for each separated peak, allowing for the identification of the metabolites. Research has identified several major metabolites of Bicifadine formed through pathways like hydroxylation and oxidation. researchgate.net Key metabolites found circulating in plasma include a lactam (M12), an acid (M3), and a lactam acid (M9), which together account for a significant portion of the drug-related material in the body. researchgate.netnih.gov
| Metabolite ID | Metabolic Transformation | Description | Analytical Method of Identification |
|---|---|---|---|
| M2 | Hydroxylation | Hydroxymethyl bicifadine, formed by NADPH-dependent oxidation of the methyl group, primarily by the CYP2D6 enzyme. researchgate.net | LC-MS/MS |
| M3 | Oxidation | Carboxyl bicifadine, formed by the further oxidation of the M2 metabolite. doi.orgresearchgate.net | HPLC with radiochemical detection, LC-MS/MS researchgate.net |
| M12 | Lactam Formation | Bicifadine lactam metabolite. doi.orgresearchgate.net | HPLC with radiochemical detection, LC-MS/MS researchgate.net |
| M9 | Oxidation / Lactam Formation | Carboxyl bicifadine lactam. doi.orgresearchgate.net | HPLC with radiochemical detection, LC-MS/MS researchgate.net |
Q & A
Q. What experimental approaches are used to determine (-)-Bicifadine’s mechanism of action as a triple reuptake inhibitor (SNDRI)?
- Methodological Answer : In vitro assays, such as radioligand binding or neurotransmitter uptake inhibition studies in synaptosomal preparations, are foundational. For example, competitive binding assays with tritiated neurotransmitters (serotonin, norepinephrine, dopamine) can quantify affinity (Ki values) . In vivo microdialysis in rodent models complements these by measuring extracellular neurotransmitter levels post-administration, as shown in preclinical evaluations . Dose-response curves and selectivity profiling against off-target receptors (e.g., opioid or NMDA receptors) are critical to confirm specificity .
Q. How should researchers design pharmacokinetic studies to assess this compound’s absorption and metabolism?
- Methodological Answer : Use validated LC-MS/MS protocols to quantify plasma and tissue concentrations in animal models. Include metabolite identification via high-resolution mass spectrometry (HRMS) and compare metabolic pathways across species (e.g., rat vs. human hepatocytes) to predict human clearance . Incorporate crossover studies to evaluate food effects or drug-drug interactions, with strict adherence to ethical guidelines for in vivo sampling .
Q. What are best practices for synthesizing this compound enantiomerically pure for preclinical testing?
- Methodological Answer : Employ asymmetric synthesis techniques (e.g., chiral auxiliaries or catalytic enantioselective methods) and verify enantiomeric purity via chiral HPLC or polarimetry . Document reaction conditions (temperature, solvent, catalyst loading) meticulously to ensure reproducibility, per Beilstein Journal’s experimental section guidelines .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported efficacy across different neuropathic pain models?
- Methodological Answer : Conduct a meta-analysis of existing data, stratifying results by pain etiology (e.g., diabetic neuropathy vs. chemotherapy-induced neuropathy). Use GRADE criteria to assess study quality and bias . If disparities persist, design a head-to-head study comparing this compound to standard analgesics (e.g., gabapentin) in multiple models, controlling for dosing regimens and endpoints (e.g., mechanical allodynia vs. thermal hyperalgesia) .
Q. What methodological strategies address conflicting neurotransmitter modulation data (e.g., serotonin vs. dopamine dominance)?
- Methodological Answer : Perform time-course experiments with frequent sampling (e.g., every 15 minutes for 2 hours) to capture dynamic neurotransmitter changes, as seen in preclinical microdialysis studies . Use knockout rodent models (e.g., SERT<sup>-/-</sup>) to isolate reuptake inhibition mechanisms. Statistical tools like mixed-effects models can account for inter-subject variability .
Q. How should in vitro-to-in vivo extrapolation (IVIVE) be optimized for this compound’s CNS penetration?
- Methodological Answer : Combine physiologically based pharmacokinetic (PBPK) modeling with in vitro blood-brain barrier (BBB) permeability assays (e.g., MDCK-MDR1 cells). Validate predictions via positron emission tomography (PET) imaging with radiolabeled this compound in non-human primates .
Data Interpretation & Reproducibility
Q. What statistical frameworks are recommended for analyzing this compound’s dose-dependent effects on neurotransmitter levels?
- Methodological Answer : Apply nonlinear regression (e.g., sigmoidal dose-response) to calculate EC50 values. For time-series data, use repeated-measures ANOVA with post hoc corrections (e.g., Bonferroni). Open-source tools like R or Python’s SciPy ensure transparency .
Q. How can researchers ensure reproducibility in behavioral assays measuring this compound’s abuse potential?
- Methodological Answer : Follow NIH Guidelines for preclinical abuse liability testing:
- Use double-blind protocols in drug discrimination and self-administration models.
- Include positive controls (e.g., d-amphetamine) and vehicle groups.
- Publish raw data and detailed protocols in supplementary materials, per Beilstein Journal standards .
Literature & Synthesis
Q. What systematic review strategies identify gaps in this compound’s therapeutic potential for off-label indications?
- Methodological Answer :
Define PICO criteria: Population (e.g., treatment-resistant depression), Intervention (this compound), Comparator (existing SNDRIs), Outcomes (HAM-D scores).
Search EMBASE, PubMed, and SciFinder with terms like “bicifadine AND (depression OR ADHD)” .
Use PRISMA flow diagrams to document study exclusion/inclusion.
Conduct Delphi consensus panels if high-quality evidence is lacking .
Q. How to critically evaluate conflicting patent claims on this compound’s synthetic routes?
- Methodological Answer : Cross-reference patent examples (e.g., USPTO, Espacenet) with peer-reviewed syntheses. Replicate key steps (e.g., cyclopropane ring formation) and characterize intermediates via <sup>1</sup>H/<sup>13</sup>C NMR and X-ray crystallography. Discrepancies in yields or purity should prompt re-evaluation of reaction conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
